molecular formula C21H25N3O3S B11224995 N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11224995
M. Wt: 399.5 g/mol
InChI Key: DEYLOHRMRUELLD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylaniline with isobutyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized with sulfur and other reagents to form the benzothiadiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazines. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives such as:

Uniqueness

N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-13(2)12-24-16(5)23-28(26,27)20-11-17(7-9-19(20)24)21(25)22-18-8-6-14(3)10-15(18)4/h6-11,13H,12H2,1-5H3,(H,22,25)

InChI Key

DEYLOHRMRUELLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C)C

Origin of Product

United States

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